

# Technical Support Center: dSPACER Oligonucleotides

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## Compound of Interest

Compound Name: dSPACER

Cat. No.: B145326

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This technical support center provides guidance on the proper handling, storage, and troubleshooting for **dSPACER** oligonucleotides to prevent degradation and ensure experimental success.

## Troubleshooting Guide

This guide addresses common issues encountered during the use of **dSPACER** oligos.

Question: My experimental results are inconsistent or show lower than expected activity. Could my **dSPACER** oligos be degraded?

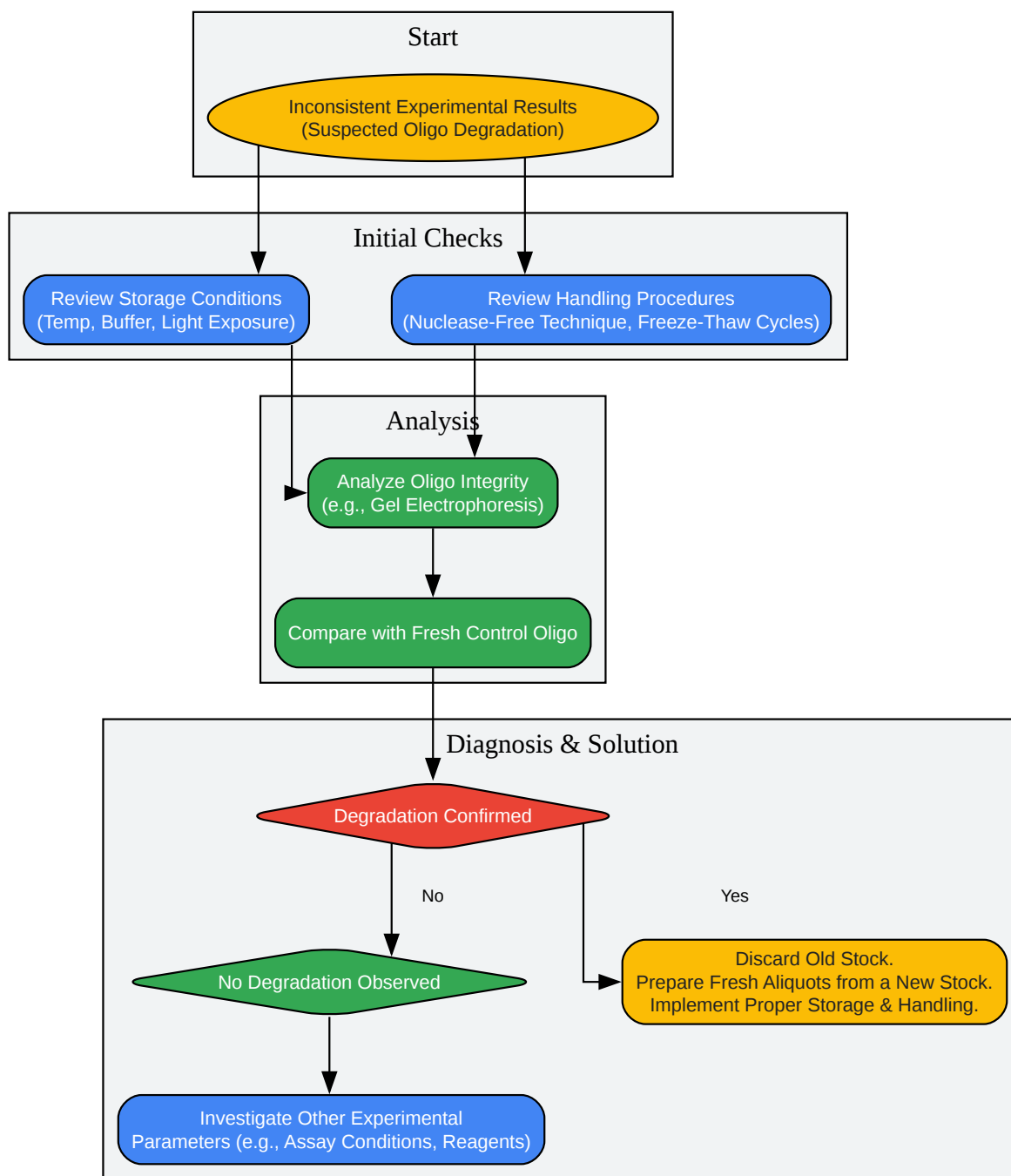
Answer: Yes, inconsistent results or a decrease in activity can be indicators of oligo degradation. Several factors can contribute to the degradation of **dSPACER** oligos. To diagnose the issue, consider the following potential causes and solutions:

- Nuclease Contamination: Nucleases are enzymes that degrade DNA and RNA and are a primary cause of oligo degradation.
  - Troubleshooting Steps:
    - Assess your laboratory practices for potential sources of nuclease contamination (e.g., contaminated reagents, pipette tips, or work surfaces).
    - Run a control experiment using a fresh, unopened vial of **dSPACER** oligos to compare with your current working stock.

- Analyze your oligo integrity using gel electrophoresis (see Experimental Protocols section). Degraded oligos will appear as a smear or as bands of lower molecular weight.
- Prevention:
  - Always use nuclease-free water, buffers, and tubes.
  - Wear gloves and change them frequently.
  - Use aerosol-resistant pipette tips.
  - Maintain a separate, clean workspace dedicated to oligo handling.
- Improper Storage Conditions: Long-term storage at inappropriate temperatures or in the wrong buffer can lead to chemical degradation.
  - Troubleshooting Steps:
    - Review your storage conditions (temperature and storage medium) and compare them to the recommended guidelines (see FAQs).
    - If oligos were stored in water for an extended period, the acidic nature of nuclease-free water can cause depurination over time.
  - Prevention:
    - For long-term storage, keep **dSPACER** oligos frozen at -20°C or below.[\[1\]](#)
    - Resuspend oligos in a buffered solution with a slightly basic pH, such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA).[\[1\]](#)
- Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your oligo stock solution can lead to physical damage and degradation.[\[2\]](#)
  - Troubleshooting Steps:
    - Quantify the concentration of your working stock to see if it has decreased.

- If you suspect degradation due to freeze-thaw cycles, prepare a fresh working dilution from your stock.
- Prevention:
  - Aliquot your **dSPACER** oligo stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
- Exposure to Light (for Fluorescently Labeled Oligos): If your **dSPACER** oligos are labeled with a fluorophore, prolonged exposure to light can cause photobleaching, leading to a loss of signal.
  - Troubleshooting Steps:
    - Check the fluorescence intensity of your sample.
  - Prevention:
    - Store fluorescently labeled oligos in the dark.
    - Minimize exposure to light during experimental procedures.

Below is a troubleshooting workflow to help identify the cause of **dSPACER** oligo degradation.



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Caption: Troubleshooting workflow for suspected **dSPACER** oligo degradation.

## Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **dSPACER** oligos?

A1: For maximum stability, **dSPACER** oligonucleotides should be stored under the following conditions:

Storage Format	Temperature	Recommended Duration
Dry (Lyophilized)	-20°C	Up to 24 months
In TE Buffer (pH 7.5-8.0)	-20°C	Up to 24 months
In Nuclease-Free Water	-20°C	Up to 24 months (TE buffer is preferred)
In TE Buffer (pH 7.5-8.0)	4°C	Up to 1 year

Note: While stable in nuclease-free water, TE buffer is recommended for resuspended oligos as the slightly alkaline pH minimizes the risk of depurination.<sup>[1]</sup> Storing oligos dry is a reliable option, but it's important to note that they are never completely free of moisture, which can lead to slow degradation over extended periods.

Q2: How should I resuspend my lyophilized **dSPACER** oligos?

A2: To resuspend your **dSPACER** oligos, follow these steps:

- Briefly centrifuge the tube to ensure the lyophilized pellet is at the bottom.
- Add the desired amount of sterile, nuclease-free TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) or nuclease-free water.
- Vortex briefly and then pulse spin to collect the entire volume.
- Allow the oligo to fully dissolve by incubating at room temperature for a few minutes.

Q3: Are **dSPACER** oligos more susceptible to degradation than standard DNA oligos?

A3: **dSPACER** modifications are designed to be stable mimics of natural abasic sites and can tolerate the chemical conditions of oligonucleotide synthesis and purification.[3][4] Their degradation patterns and stability are generally similar to those of standard DNA oligonucleotides.[2] However, it is important to note that natural abasic sites are inherently unstable, particularly in basic conditions, which can lead to strand scission.[5][6] While **dSPACERs** are more robust, maintaining proper pH and storage conditions is crucial.

Q4: Can **dSPACER** oligos be degraded by nucleases?

A4: Yes, like standard DNA oligonucleotides, the phosphodiester backbone of **dSPACER** oligos is susceptible to cleavage by nucleases. Therefore, it is essential to follow strict nuclease-free handling procedures. To enhance nuclease resistance, flanking the **dSPACER** modification with phosphorothioate (PS) bonds can be considered.[7]

## Experimental Protocols

Protocol: Assessing **dSPACER** Oligo Integrity by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol allows for the visualization of oligo integrity and the detection of degradation products.

Materials:

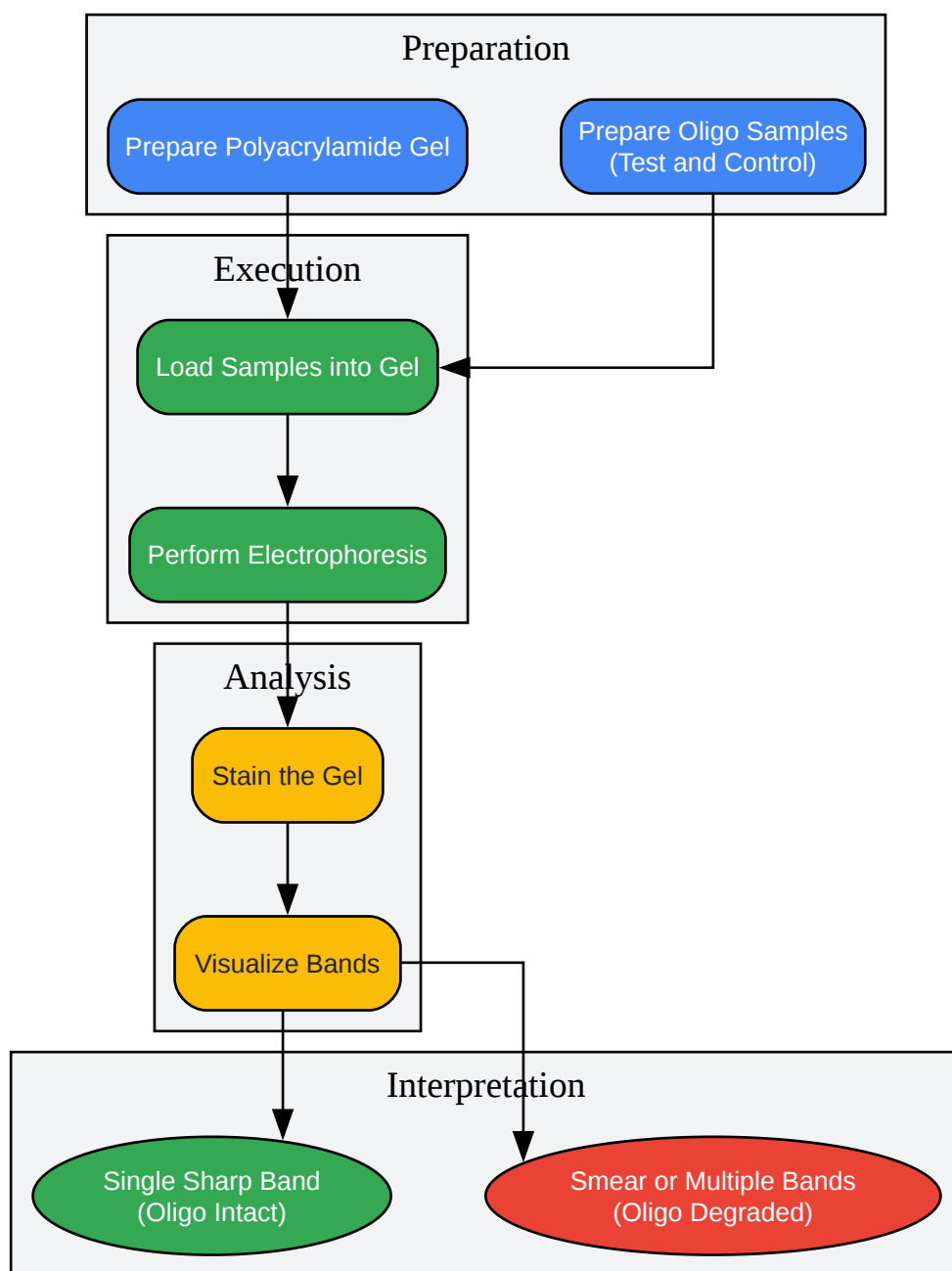
- **dSPACER** oligonucleotide sample
- TBE buffer (Tris/Borate/EDTA)
- Polyacrylamide gel (e.g., 15-20% for short oligos)
- Gel loading buffer (containing a density agent like glycerol and a tracking dye)
- DNA stain (e.g., SYBR Gold or ethidium bromide)
- Nuclease-free water
- Gel electrophoresis apparatus and power supply
- UV transilluminator or gel imaging system

#### Procedure:

- Gel Preparation: Prepare or obtain a high-percentage polyacrylamide gel suitable for resolving small DNA fragments.
- Sample Preparation:
  - In a nuclease-free tube, dilute your **dSPACER** oligo to a final concentration of approximately 1-5  $\mu$ M in nuclease-free water or TE buffer.
  - Prepare a fresh, undegraded control sample from a new vial of **dSPACER** oligo at the same concentration.
  - Mix 5-10  $\mu$ L of each oligo sample with an equal volume of gel loading buffer.
- Electrophoresis:
  - Load the samples into the wells of the polyacrylamide gel.
  - Run the gel in TBE buffer according to the manufacturer's recommendations for the gel and apparatus. The voltage and run time will depend on the gel percentage and the size of the oligo.
- Staining and Visualization:
  - After electrophoresis, carefully remove the gel and stain it with a suitable DNA stain according to the stain manufacturer's protocol.
  - Visualize the gel on a UV transilluminator or using a gel imaging system.

#### Interpretation of Results:

- Intact Oligo: A single, sharp band at the expected molecular weight.
- Degraded Oligo: A smear below the main band or the presence of multiple, smaller bands, indicating random cleavage. A decrease in the intensity of the main band compared to the control also suggests degradation.



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